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Compound of Interest

Compound Name: cycloocta-1,5-diene

Cat. No.: B8815838

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electronic structure of cycloocta-1,5-diene
(COD), a versatile cyclic diene utilized as a ligand in organometallic chemistry and as a
precursor in organic synthesis. Understanding its electronic properties is crucial for predicting
its reactivity, designing novel catalysts, and developing new synthetic methodologies. This
document summarizes key quantitative data, details relevant experimental protocols, and
provides visualizations to elucidate the complex interplay of its molecular orbitals and
conformational dynamics.

Data Presentation

The electronic structure of cycloocta-1,5-diene is characterized by the interaction of its o
framework and 1t systems. These interactions have been probed by various experimental and
theoretical methods, yielding valuable quantitative data.

lonization Energies

Photoelectron spectroscopy provides direct insight into the energies of occupied molecular
orbitals. The ionization energies for (Z,Z)-cycloocta-1,5-diene are presented in Table 1. These
values correspond to the energy required to remove an electron from a specific molecular
orbital.
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lonization Energy (eV) Method Reference
8.81 Photoelectron Spectroscopy [1]
9.45 Photoelectron Spectroscopy [1]
10.9 Photoelectron Spectroscopy [1]

Table 1: lonization Energies of (Z,Z)-Cycloocta-1,5-diene. This table summarizes the
experimentally determined ionization energies, which are crucial for understanding the
molecule's electronic and chemical properties.[1]

Molecular Geometry

The geometric parameters of cycloocta-1,5-diene, such as bond lengths and angles, have
been determined by gas-phase electron diffraction and computational methods. These
parameters are fundamental to understanding the molecule's shape and steric properties.
While a comprehensive, experimentally verified table for all parameters is not readily available
in the literature, Table 2 provides a template of the key parameters that are typically
determined.
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Parameter Value (A or °) Method

Gas-Phase Electron Diffraction

C=C Bond Length Value
/| DFT
Gas-Phase Electron Diffraction
C-C Bond Length Value
/ DFT
Gas-Phase Electron Diffraction
C-H Bond Length Value
/| DFT
Gas-Phase Electron Diffraction
C=C-C Bond Angle Value
/| DFT
Gas-Phase Electron Diffraction
C-C-C Bond Angle Value
/ DFT
Gas-Phase Electron Diffraction
H-C-H Bond Angle Value
/| DFT
) Gas-Phase Electron Diffraction
Dihedral Angle (C-C=C-C) Value

| DFT

Table 2: Key Geometric Parameters of (Z,Z)-Cycloocta-1,5-diene. This table outlines the
essential bond lengths and angles that define the molecule's three-dimensional structure. The
values are typically obtained from experimental techniques like gas-phase electron diffraction
or theoretical calculations.

Molecular Orbital Energies (Theoretical)

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for elucidating the
full electronic structure of molecules, including the energies of all molecular orbitals. Table 3
presents a template for the molecular orbital energies of (Z,Z)-cycloocta-1,5-diene, which can
be obtained from such calculations. The Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the
molecule's reactivity in many chemical reactions.
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Molecular Orbital Energy (eV) Symmetry

LUMO+1 Value Symmetry Label
LUMO Value Symmetry Label
HOMO Value Symmetry Label
HOMO-1 Value Symmetry Label
HOMO-2 Value Symmetry Label

Table 3: Theoretical Molecular Orbital Energies of (Z,Z)-Cycloocta-1,5-diene. This table
provides a template for the energies of the frontier molecular orbitals, which are critical for
predicting chemical reactivity and understanding electronic transitions.

Experimental Protocols

The determination of the electronic structure of cycloocta-1,5-diene relies on a combination of
spectroscopic and computational techniques. The following sections outline the methodologies
for the key experiments.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a direct method for measuring the ionization energies of a
molecule.

Methodology:

o Sample Preparation: A gaseous sample of cycloocta-1,5-diene is introduced into a high-
vacuum chamber.

 lonization: The sample is irradiated with a monochromatic source of high-energy photons,
typically from a helium discharge lamp (He(l) at 21.22 eV).

» Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured
using an electron energy analyzer.
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o Data Analysis: The ionization energy (IE) is calculated using the equation: IE = hv - KE,
where hv is the energy of the incident photons and KE is the kinetic energy of the ejected
electrons. The resulting spectrum consists of bands corresponding to the different molecular

orbitals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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